molecular formula C6H2F11NO2 B3031041 Perfluoro(2-methyl-3-oxahexan)amide CAS No. 13140-35-7

Perfluoro(2-methyl-3-oxahexan)amide

Cat. No.: B3031041
CAS No.: 13140-35-7
M. Wt: 329.07 g/mol
InChI Key: VQHXSBVNMOZRLC-UHFFFAOYSA-N
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Description

Definitional Framework and Structural Characterization within Perfluorinated Compounds

Perfluoro(2-methyl-3-oxahexan)amide is a perfluorinated organic compound, meaning that the hydrogen atoms on its carbon backbone have been replaced by fluorine atoms. This substitution of hydrogen with fluorine dramatically alters the compound's physical and chemical properties. The molecular formula for this compound is C₆H₂F₁₁NO₂.

The structure of this compound includes a five-carbon chain with a methyl group and an ether linkage, and it is terminated with an amide functional group (-C(O)NH₂). The presence of the ether oxygen atom within the fluorinated alkyl chain is a defining structural feature.

A closely related compound is Perfluoro(2-methyl-3-oxahexanoic) acid (HFPO-DA), where the amide group is replaced by a carboxylic acid group. medchemexpress.comchemicalbook.com This acid is a well-studied substance, often associated with the "GenX" technology, which was introduced as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers. epa.govnih.gov The structural similarity between the amide and the acid means that they share a common perfluoroether backbone, and much of the academic interest in the amide is contextualized by the extensive research on its carboxylic acid analogue.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number13140-35-7
Molecular FormulaC₆H₂F₁₁NO₂
Molecular Weight329.068 g/mol

This data is compiled from publicly available chemical databases.

Classification within Per- and Polyfluoroalkyl Substances (PFAS)

This compound falls under the broad category of per- and polyfluoroalkyl substances (PFAS). PFAS are a large group of man-made chemicals that have been used in a wide variety of industrial and consumer products due to their resistance to heat, water, and oil. nih.gov The defining characteristic of PFAS is the presence of at least one perfluoroalkyl moiety, –CₙF₂ₙ₊₁–. nih.gov

More specifically, this compound can be classified as a perfluoroalkyl ether amide. The "perfluoro" designation indicates that all hydrogens on the alkyl chain are replaced by fluorine. The "ether" component of its classification refers to the oxygen atom that interrupts the carbon chain.

The environmental persistence of PFAS, including compounds like this compound, is a significant concern that drives much of the research in this area. Their strong carbon-fluorine bonds make them resistant to degradation under normal environmental conditions.

Academic and Research Significance of Perfluorinated Amides

The academic and research significance of perfluorinated amides, including this compound, is primarily linked to their role as potential precursors to other PFAS and their own unique chemical properties. Research into perfluorinated amides is often driven by the need to understand the environmental fate and transport of the broader class of PFAS.

While specific research on this compound is not as extensive as that for its carboxylic acid counterpart, its status as a PFAS makes it relevant to ongoing environmental and toxicological studies. The compound is commercially available for research purposes, suggesting its use as a reference standard in analytical studies or in the investigation of the properties and behavior of perfluoroalkyl ether amides.

Research on the closely related Perfluoro(2-methyl-3-oxahexanoic) acid (HFPO-DA) has been more prominent. Studies have focused on its detection in the environment, its potential health effects, and methods for its removal from drinking water. For instance, research has explored the use of adsorbents like quaternary-ammonium-functionalized silica (B1680970) gel and granular activated carbon for the removal of HFPO-DA from water. elsevierpure.com The findings from such studies on the acid can provide valuable insights for future research on the amide, particularly in understanding its potential environmental behavior and developing remediation strategies.

Table 2: Related Perfluoro(2-methyl-3-oxahexane) Compounds in Research

Compound NameCAS NumberMolecular FormulaKey Research Area
Perfluoro(2-methyl-3-oxahexanoic) acid (HFPO-DA)13252-13-6C₆HF₁₁O₃PFOA replacement, environmental contaminant, water treatment
Ammonium (B1175870) perfluoro(2-methyl-3-oxahexanoate)62037-80-3C₆H₄F₁₁NO₃Component of GenX, analytical standard
Methyl perfluoro(2-methyl-3-oxahexanoate)13140-34-6C₇H₃F₁₁O₃Chemical synthesis and properties

This table highlights the close relationship and research context of this compound with its acid and ester analogues. medchemexpress.comepa.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F11NO2/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHXSBVNMOZRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381668
Record name Perfluoro-2(1-propoxy)perfluoropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13140-35-7
Record name Perfluoro-2(1-propoxy)perfluoropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Mechanistic Investigations of Perfluoro 2 Methyl 3 Oxahexan Amide

General Principles and Adaptations for Perfluorinated Amide Synthesis

Oxidative Amidation Strategies for Highly Fluorinated Precursors

While direct oxidative amidation pathways specifically documented for Perfluoro(2-methyl-3-oxahexan)amide are not extensively detailed in publicly available scientific literature, analogous transformations in fluorinated compounds provide insight into potential synthetic strategies. One-pot approaches for creating fluorinated amides from precursors like nitrosoarenes and perfluoroalkanesulfinates have been reported. These reactions proceed through the N-perfluoroalkylation of the nitrosoarene, which results in unstable N-perfluoroalkylated hydroxylamines. Through the use of specific additives, a controlled oxy/thiodefluorination of these intermediates can be achieved to yield the desired amide. acs.orgnih.gov

Another relevant strategy involves a radical N-perfluoroalkylation–defluorination pathway. This method also highlights the versatility of N-perfluoroalkylated amines as intermediates for synthesizing a variety of fluorinated compounds. acs.org Although not directly applied to this compound, these methodologies suggest that oxidative processes could be a viable, albeit synthetically challenging, route to this compound from appropriately functionalized precursors.

Ester Exchange Methodologies in Perfluorinated Systems

The conversion of esters to amides, a process known as aminolysis, represents a fundamental and widely applicable synthetic strategy. orgoreview.com In the context of highly fluorinated systems, this method is particularly relevant for the synthesis of fluoropolyalkylether amides from their corresponding esters. The general mechanism involves the nucleophilic attack of an amine on the ester's carbonyl carbon. This reaction is typically more favorable than hydrolysis because amines are generally more nucleophilic than water. orgoreview.com

For fluorinated systems, the reaction can be described as follows: a fluoropolyalkylether substituted with one or more ester end-groups is combined with an amine. The reaction is often facilitated by heating the mixture. The process can be carried out with ammonia (B1221849) to produce primary amides, with primary amines for secondary amides, or with secondary amines for tertiary amides. orgoreview.com A patent describes the synthesis of fluoropolyalkylether amides by reacting a fluoropolyalkylether with ester end-groups with an amine in a solvent mixture of a hydrofluorocarbon or hydrofluoroether and a lower alcohol at temperatures between 15 °C and 30 °C.

A key thermodynamic consideration is that the reverse reaction, the conversion of the amide back to the ester by reaction with an alcohol, is generally not favored. This is because the alkoxide ion (RO-) is a better leaving group than the amide ion (R₂N⁻), making the formation of the amide essentially irreversible under typical conditions. orgoreview.com

Precursor Chemistry and Derivatization Routes for this compound

The synthesis of this compound is intrinsically linked to the chemistry of its precursors, which are derived from the dimerization of hexafluoropropylene oxide. The stability and reactivity of these precursors are critical for the successful synthesis of the target amide.

Role of Perfluoro(2-methyl-3-oxahexanoyl) Fluoride (B91410) as a Key Intermediate

Perfluoro(2-methyl-3-oxahexanoyl) fluoride is a central intermediate in the synthesis of this compound. epa.gov This acyl fluoride is a product of the GenX technology process, which was developed as an alternative to perfluorooctanoic acid (PFOA) in the production of fluoropolymers like PTFE (Teflon). epa.govepa.gov The high reactivity of the acyl fluoride group makes it an excellent electrophile for reactions with nucleophiles such as ammonia to form the corresponding primary amide.

The direct reaction of Perfluoro(2-methyl-3-oxahexanoyl) fluoride with ammonia would proceed via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl fluoride. This is followed by the elimination of a fluoride ion, which is a good leaving group, to form the stable amide bond. This reaction is a direct and efficient route to this compound, provided the precursor acyl fluoride is readily available.

Table 1: Properties of Perfluoro(2-methyl-3-oxahexanoyl) Fluoride

PropertyValue
CAS Number 2062-98-8
Molecular Formula C₆F₁₂O₂
IUPAC Name 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride
Appearance Clear colorless liquid
Assay (GC) ≥96.0%

[Data sourced from commercial supplier information.] thermofisher.com

Synthetic Routes Involving Hexafluoropropylene Oxide Dimers

The ultimate precursor for this compound is hexafluoropropylene oxide (HFPO). The dimerization of HFPO leads to the formation of hexafluoropropylene oxide dimer acid fluoride, which is another name for Perfluoro(2-methyl-3-oxahexanoyl) fluoride. This dimerization is a key step in the GenX process. The resulting acid fluoride can then be converted to its corresponding ammonium (B1175870) salt, which is the compound commonly referred to by the trade name GenX. epa.govmedchemexpress.com

The hydrolysis of Perfluoro(2-methyl-3-oxahexanoyl) fluoride yields the corresponding carboxylic acid, Perfluoro(2-methyl-3-oxahexanoic) acid (HFPO-DA). This acid can also serve as a precursor to the amide, although it would require activation, for example, by conversion back to the acyl fluoride or through the use of coupling agents, to react efficiently with ammonia. The direct amidation of the carboxylic acid is possible but generally requires more forcing conditions.

Environmental Occurrence, Fate, and Transformation Mechanisms of Perfluoro 2 Methyl 3 Oxahexan Amide

Atmospheric Distribution and Degradation Pathways

The atmosphere serves as a primary medium for the long-range transport of many PFAS compounds. nih.gov The journey of Perfluoro(2-methyl-3-oxahexan)amide in the environment is often initiated by its release into the atmosphere, followed by complex degradation processes.

Volatilization Characteristics of Perfluorinated Amides

Reactivity with Atmospheric Oxidants (e.g., Hydroxyl Radical Oxidation)

Once in the atmosphere, perfluorinated amides are subject to degradation by atmospheric oxidants, primarily the hydroxyl radical (•OH). The reaction with hydroxyl radicals is a key pathway for the atmospheric removal of these compounds. acs.orgnih.gov

Studies on surrogate compounds provide insight into this process. For instance, the atmospheric lifetime of N-ethylperfluorobutyramide (EtFBA) with respect to its reaction with OH radicals has been estimated to be approximately 4.4 days. nih.gov The predicted atmospheric lifetime for perfluorinated amides, in general, ranges from 3 to 20 days. acs.orgnih.gov

The atmospheric oxidation of PFAMs leads to the formation of various degradation products. In the case of EtFBA, oxidation resulted in products such as the N-dealkylation product C3F7C(O)NH2 and carbonyl products like C3F7C(O)N(H)C(O)CH3 and C3F7C(O)N(H)CH2CHO. nih.gov These primary products can undergo further reactions to form perfluorinated carboxylic acids (PFCAs), which have been detected in remote regions, suggesting that PFAMs have been a historical source of these persistent compounds in the environment. nih.gov

Compound Atmospheric Lifetime (with •OH) Reference
Perfluorinated Amides (general)3–20 days acs.orgnih.gov
N-ethylperfluorobutyramide (EtFBA)~4.4 days nih.gov

Hydrolytic Stability of the Perfluorinated Amide Linkage in Aqueous Environments

The amide bond in perfluorinated amides exhibits considerable stability in aqueous environments. Amides are generally among the least reactive carboxylic acid derivatives and require strenuous conditions, such as the presence of an acid or base and sustained heating, to undergo hydrolysis. youtube.com

A laboratory study investigating the hydrolysis of N-ethylperfluorooctanamide (EtFOA) at a pH of 8.5 demonstrated no degradation to perfluorooctanoic acid (PFOA) after eight days. acs.orgnih.govacs.org This finding underscores the inherent stability of the perfluorinated amide linkage under environmentally relevant pH conditions. While enzymatic processes can cleave this bond, abiotic hydrolysis is generally not considered a significant degradation pathway for these compounds in the environment.

Biotransformation and Enzymatic Hydrolysis of Perfluorinated Amides to Perfluorinated Carboxylic Acids (PFCAs)

While the amide linkage in perfluorinated amides is resistant to simple hydrolysis, it is susceptible to enzymatic cleavage. Biotransformation through enzymatic hydrolysis is a recognized pathway for the degradation of these compounds in biota, leading to the formation of corresponding PFCAs. acs.orgnih.govacs.org

The exposure of organisms to perfluorinated amides can result in the enzymatic hydrolysis of the amide bond, contributing to the body burden of persistent PFCAs. acs.orgnih.gov This transformation is a critical link in understanding the indirect exposure pathways of humans and wildlife to PFCAs from precursor compounds like perfluorinated amides. nih.govresearchgate.netepa.gov The process of enzymatic hydrolysis is catalyzed by various enzymes, such as amidases, which are capable of breaking down amide bonds. researchgate.netnih.gov

Transport and Accumulation Dynamics of Perfluorinated Amides in Environmental Compartments

The environmental transport and accumulation of perfluorinated amides are governed by their physicochemical properties and the characteristics of different environmental compartments. Their release can lead to contamination of surface water, groundwater, soil, and air. nih.gov

Atmospheric transport is a significant factor in the widespread distribution of these compounds. nih.gov Once deposited from the atmosphere, their fate is determined by sorption processes in soil and partitioning in aquatic systems. The dual hydrophobic and hydrophilic nature of many PFAS compounds influences their behavior at interfaces, such as the air-water interface, which can affect their retention in soil. nih.gov While much of the research has focused on PFCAs and perfluoroalkane sulfonic acids (PFSAs), the transport and accumulation dynamics of precursor compounds like perfluorinated amides are crucial for a complete understanding of the environmental burden of PFAS.

Advanced Analytical Methodologies for Perfluoro 2 Methyl 3 Oxahexan Amide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of fluorinated compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) provide detailed information about the molecular structure and composition of Perfluoro(2-methyl-3-oxahexan)amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Structures

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for the analysis of fluorinated organic molecules. spectrabase.com The high sensitivity and 100% natural abundance of the ¹⁹F nucleus, combined with a wide chemical shift range, allow for detailed structural interpretation with minimal background interference. spectrabase.com

A related, more complex molecule, N-(perfluoro-2-methyl-3-oxahexylimidoyl)perfluoropropylamidine, has been analyzed by ¹⁹F NMR, indicating that such complex spectra can be resolved. chemicalbook.com In general, the chemical shifts in ¹⁹F NMR are sensitive to the electronic environment, allowing for the differentiation of even subtle structural variations. epa.gov

Hypothetical ¹⁹F NMR Data for this compound

Fluorine Group Predicted Chemical Shift Range (ppm) Multiplicity
CF₃ (terminal)-80 to -85Triplet
CF₂ (adjacent to ether)-80 to -90 and -120 to -130Multiplet
CF (chiral center)-130 to -150Multiplet
CF₃ (on branched chain)-75 to -85Doublet

Note: This table is predictive and not based on experimentally reported data for this compound.

Mass Spectrometry Applications (e.g., Gas Chromatography-Mass Spectrometry with Positive Chemical Ionization)

Mass spectrometry (MS) is a cornerstone for the identification and quantification of perfluorinated compounds. When coupled with gas chromatography (GC), it allows for the separation and analysis of volatile compounds. For amides, which can be less volatile, derivatization may be employed to enhance their amenability to GC-MS analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with positive chemical ionization (PCI) is a valuable technique for the analysis of perfluorinated amides. PCI is a softer ionization method compared to electron impact (EI) ionization, which often leads to extensive fragmentation. With PCI, the likelihood of observing the molecular ion or a protonated molecule ([M+H]⁺) is higher, which is crucial for determining the molecular weight of the analyte.

The fragmentation of amides in mass spectrometry typically involves cleavage of the bonds adjacent to the carbonyl group. spectrabase.com For this compound, characteristic fragment ions would be expected from the loss of the amide group, cleavage of the ether bond, and fragmentation of the perfluoroalkyl chains. The loss of fragments with mass units of 19 (F) and 20 (HF) is also a common feature in the mass spectra of fluorinated compounds. epa.gov

Expected Fragment Ions in the Mass Spectrum of this compound

Fragment Ion Proposed Structure/Loss
[M+H]⁺Protonated molecular ion
[M-NH₂]⁺Loss of the amino group
[C₃F₇O]⁺Fragment from the perfluoropropoxy group
[C₂F₄]⁺Fragment from the ethyl chain
[CF₃]⁺Trifluoromethyl cation

Note: This table represents expected fragmentation patterns and is not based on a reported mass spectrum of this compound.

Chromatographic Separation Protocols for Perfluorinated Amides in Complex Matrices

The analysis of perfluorinated amides in complex environmental or biological samples requires robust chromatographic separation to isolate the target analytes from matrix interferences. Both gas chromatography and liquid chromatography are employed for this purpose.

For GC-based methods, sample preparation often involves a liquid-liquid or solid-phase extraction to isolate the analytes, followed by derivatization to increase volatility. nih.gov A common approach involves the use of a capillary column, such as an Agilent HP-5MS, with a programmed temperature gradient to achieve separation. sigmaaldrich.com For instance, a method for analyzing various amides in food contact materials utilized a temperature program starting at 60°C and ramping up to 270°C. sigmaaldrich.com

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a widely used technique for the analysis of a broad range of PFAS, including amides. epa.govnih.gov Reversed-phase chromatography is a common approach, often using a C18 column. nih.gov However, the retention of highly polar short-chain PFAS can be challenging. To address this, techniques like two-dimensional liquid chromatography (2D-LC) have been developed to enhance separation and reduce matrix effects. Sample preparation for LC-MS/MS typically involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. chemicalbook.com

A study on the atmospheric oxidation of polyfluorinated amides utilized both GC-MS and LC-MS/MS for product identification, highlighting the complementary nature of these techniques. For the analysis of amides in human serum, an on-line SPE-HPLC-MS/MS method was developed, demonstrating the potential for high-throughput analysis. chemicalbook.com

Typical Chromatographic Conditions for Perfluorinated Amide Analysis

Parameter Gas Chromatography (GC) Liquid Chromatography (LC)
Column Capillary column (e.g., HP-5MS)Reversed-phase (e.g., C18)
Mobile Phase/Carrier Gas HeliumAcetonitrile/Water with additives
Detector Mass Spectrometer (MS)Tandem Mass Spectrometer (MS/MS)
Sample Preparation Extraction and derivatizationSolid-Phase Extraction (SPE)

Note: This table provides a general overview of typical conditions and may need to be optimized for the specific analysis of this compound.

Material Science and Engineering Research Involving Perfluoro 2 Methyl 3 Oxahexan Amide and Its Analogs

Integration into Perfluoropolymer Architectures

The incorporation of perfluorinated moieties, such as those derived from Perfluoro(2-methyl-3-oxahexan)amide, into polymer backbones can significantly alter the properties of the resulting materials. Poly(ester amide)s, known for their favorable balance of mechanical strength and biodegradability, are a key area of this research. rsc.orgupc.eduresearchgate.net

The synthesis of poly(ester amide)s (PEAs) can be achieved through various methods, including polycondensation and ring-opening polymerization. rsc.orgupc.eduresearchgate.netmagtech.com.cnresearchgate.netmdpi.com The integration of perfluorinated segments can be accomplished by using fluorinated monomers in these polymerization processes. For instance, diamines or diols containing perfluoroalkyl chains can be reacted with dicarboxylic acids or their derivatives to form PEAs with fluorinated side chains or main chains.

Several synthetic strategies for PEAs have been explored, such as the reaction of diamide-diols with diacid chlorides or the interfacial polymerization of diacid chlorides with diamines. researchgate.netmdpi.com The properties of the final polymer can be tuned by adjusting the ratio of amide to ester groups and the length and nature of the monomer units. researchgate.net The inclusion of fluorinated building blocks, analogous in structure to this compound, can impart hydrophobicity and thermal stability to the polymer. researchgate.netresearchgate.net

Polymerization MethodMonomersKey Features
PolycondensationDiamide-diols, Diacid chloridesAllows for the creation of PEAs with alternating diester-diamide subunits. researchgate.net
Interfacial PolymerizationDiacid chlorides, Aliphatic or Aromatic diaminesSuitable for synthesizing a series of PEAs with varying thermal properties. researchgate.net
Ring-Opening PolymerizationLactones, LactamsA simple method for producing random PEAs under mild conditions. upc.edu

Incorporating perfluorinated moieties into poly(ester amide)s has a significant impact on the material's properties. The fluorinated segments tend to migrate to the surface, creating a low-energy, hydrophobic interface. This can enhance the material's chemical resistance and reduce its coefficient of friction. nih.gov The inherent stability of the C-F bond also leads to polymers with improved thermal resistance. nih.gov Furthermore, the introduction of fluorine can alter the crystallinity and glass transition temperature of the polymer, thereby affecting its mechanical properties such as stiffness and ductility. researchgate.net For instance, longer methylene (B1212753) linker units between amide groups in PEAs have been shown to reduce the Young's modulus of the material. researchgate.net

Development of Functional Fluorinated Membranes for Advanced Separations

Fluorinated polymers are highly sought after for membrane applications due to their chemical resistance and unique separation capabilities. rsc.org The development of functional fluorinated membranes often involves the use of perfluorinated monomers to create polymers with specific pore structures and surface properties.

Research has shown that perfluorinated ionomer membranes exhibit superior properties for various industrial applications. rsc.org The synthesis of monomers for these membranes often involves multi-step reactions to introduce functional groups, such as sulfonic or carboxylic acids, onto a perfluorinated backbone. rsc.org While direct use of this compound in membrane synthesis is not widely documented, its structural features suggest its potential as a building block for creating novel membrane materials. The ether linkage and the amide group could provide specific interaction sites, potentially leading to membranes with unique selectivity for certain molecules. The copolymerization of perfluorinated vinyl ether monomers with other monomers like tetrafluoroethylene (B6358150) (TFE) is a common strategy to produce high molecular weight polymers suitable for tough membranes. rsc.org

Membrane MaterialKey PropertyPotential Application
Perfluorinated IonomerHigh ionic conductivityFuel cells, Electrodialysis
Fluorinated Polymer BlendsTunable permeabilityGas separation, Pervaporation
Composite FluoropolymerEnhanced mechanical strengthHigh-pressure membrane processes

Research into Specialized Perfluorinated Fluids with Unique Tribological and Heat Transfer Characteristics

Perfluorinated fluids are known for their exceptional thermal and chemical stability, making them suitable for use as high-performance lubricants and heat transfer fluids. The unique properties of these fluids stem from the strong C-F bond and the shielding effect of the fluorine atoms.

Research into fluorinated ethylene (B1197577) propylene (B89431) (FEP) composites has demonstrated that the addition of fillers can significantly improve their tribological properties. For instance, FEP composites filled with quasicrystals and polytetrafluoroethylene (PTFE) have shown substantially better wear resistance and a lower coefficient of friction compared to unfilled FEP. nih.gov The incorporation of graphite (B72142) can also enhance thermal conductivity. nih.gov While specific studies on fluids based on this compound are limited, its perfluorinated nature suggests it would exhibit similar desirable characteristics, such as high thermal stability and chemical inertness. The presence of the ether linkage might also influence its viscosity and lubricating properties.

Synthesis and Application of Perfluorinated Amide-Derived Ligands and Complexes in Organofluorine Chemistry

The field of organofluorine chemistry is continually expanding, with a significant focus on developing new synthetic methods and catalytic systems. rsc.orgnih.gov Perfluorinated ligands play a crucial role in this area due to their unique electronic and steric properties.

Fluorous catalysis is a concept that utilizes perfluorinated ligands to facilitate the separation of a catalyst from the reaction products. The high affinity of highly fluorinated compounds for fluorinated solvents allows for the selective extraction of the catalyst, enabling its reuse.

The synthesis of fluorinated amide derivatives has been explored through various chemical pathways. acs.orgacs.orggoogle.com These perfluorinated amides can serve as precursors for ligands in organometallic chemistry. For example, ionic compounds derived from perfluorinated amides have been proposed for use in catalysis. dtic.mil The strong electron-withdrawing nature of the perfluoroalkyl groups in these ligands can significantly influence the electronic properties of the metal center in a catalyst, thereby altering its reactivity and selectivity. Research has shown that transition metal complexes with perfluorinated ligands exhibit good air and thermal stability. The design of chiral fluorinated isosteres using catalysis highlights the importance of fluorinated building blocks in creating molecules with specific three-dimensional structures and properties. rsc.org

Catalyst SystemLigand TypeAdvantage
Rhodium-basedPerfluorinated phosphinesHigh solubility in fluorous solvents
Palladium-basedPerfluorinated N-heterocyclic carbenesEnhanced thermal stability
Iridium-basedChiral perfluorinated ligandsEnantioselective transformations

Functionalization of Ionic Liquids with Perfluorinated Ether Chains

The incorporation of perfluorinated chains, including those with ether linkages, into the structure of ionic liquids (ILs) is a significant area of materials science research. This functionalization strategy aims to impart unique and desirable properties to the resulting ILs, such as enhanced thermal and electrochemical stability, hydrophobicity, and specific solvation characteristics. While research into a wide array of fluorinated anions and cations is prevalent, the use of perfluorinated amides, particularly those containing ether groups, represents a specific and innovative approach to designing task-specific ionic liquids.

A key development in this area is the establishment of ionic compounds derived from perfluorinated amides, which can function as the anionic component of an ionic liquid. Current time information in Bangalore, IN.google.comgoogle.com Patents describe the formation of salts from perfluorinated amides, where the anionic charge is delocalized, leading to materials with high ionic conductivity. google.com The general structure of the anion in these compounds is represented by the formula Rf-SOx-N--Z, where Rf is a perfluorinated group, x is 1 or 2, and Z is an electron-withdrawing group. google.comgoogle.com This framework allows for the creation of a diverse range of anions by modifying the perfluorinated group (Rf).

While specific research focusing on the direct use of this compound to create ionic liquids is not extensively documented in publicly available literature, the principles outlined in existing research on perfluorinated amide salts provide a strong basis for its potential application. The synthesis would conceptually involve the deprotonation of the amide nitrogen, followed by pairing with a suitable organic cation. The resulting anion would feature a perfluorinated ether chain, which is anticipated to influence the physicochemical properties of the ionic liquid.

The properties of ionic liquids are highly tunable and depend significantly on the nature of both the cation and the anion. youtube.com For ionic liquids containing perfluorinated chains, several general trends are observed. The presence of fluorinated moieties often leads to the formation of nanoscale segregated domains within the liquid structure, which can enhance the solubility of fluorinated compounds. qub.ac.uk Furthermore, fluorination can increase the hydrophobicity and hydrolytic stability of the ionic liquid.

The introduction of an ether linkage within the perfluorinated chain, as in the case of a this compound-derived anion, would be expected to introduce additional flexibility to the anion. This increased conformational freedom can disrupt crystal packing and lower the melting point of the salt, a crucial characteristic for an ionic liquid. Moreover, the ether oxygen atoms could potentially act as additional coordination sites for cations or other species within the liquid.

Table 1: Thermal Properties of Selected Ionic Liquids with Fluorinated Anions

CationAnionDecomposition Temperature (°C)Reference
N-trimethyl-N-butyl-ammonium (N1114)+(fluoromethylsulfonyl)(trifluoromethylsulfonyl)imide (FTFSI)->300 mdpi.com
N-alkyl-N-methylpyrrolidinium (PY13)+bis(fluorosulfonyl)imide (FSI)-Lower than TFSI- analog researchgate.net
N-alkyl-N-methylpyrrolidinium (PY14)+bis(fluorosulfonyl)imide (FSI)-Lower than TFSI- analog researchgate.net

This table presents data on the thermal stability of various ionic liquids with fluorinated anions to provide a comparative context.

Table 2: Electrochemical Properties of Selected Ionic Liquids with Fluorinated Anions

CationAnionIonic Conductivity at -10°C (S cm-1)Electrochemical Stability Window (V)Reference
N-trimethyl-N-butyl-ammonium (N1114)+(fluoromethylsulfonyl)(trifluoromethylsulfonyl)imide (FTFSI)-10-4 (with 20% mol LiTFSI)~4.8 mdpi.com
N-alkyl-N-methylpyrrolidinium (PY13)+bis(fluorosulfonyl)imide (FSI)-Not specified~5 researchgate.net
N-alkyl-N-methylpyrrolidinium (PY14)+bis(fluorosulfonyl)imide (FSI)-Not specified~5 researchgate.net

This table presents data on the electrochemical properties of various ionic liquids with fluorinated anions to provide a comparative context.

The research into functionalizing ionic liquids with perfluorinated ether chains, including those derived from amides like this compound, opens avenues for creating novel materials with tailored properties for applications in electrochemistry, such as in batteries and capacitors, as well as for specialized solvents and lubricants. google.com The weak interactions between the delocalized anionic charge and the cation can lead to high ionic conductivity and a wide electrochemical stability window. google.com

Future Directions and Emerging Research Frontiers for Perfluoro 2 Methyl 3 Oxahexan Amide

Sustainable and Green Chemistry Approaches for Perfluorinated Amide Synthesis

The synthesis of fluorinated amides has traditionally relied on methods that can be resource-intensive and generate hazardous byproducts. figshare.comacs.org The principles of green chemistry are increasingly being applied to address these challenges, focusing on creating safer and more efficient synthetic routes.

Future research in the sustainable synthesis of Perfluoro(2-methyl-3-oxahexan)amide is likely to focus on several key areas. One promising avenue is the development of biocatalytic methods. The use of enzymes, such as robust and promiscuous ancestral ATP-dependent amide bond synthetases, could enable the coupling of the corresponding acid and amine building blocks under milder conditions, reducing energy consumption and the need for harsh reagents. rsc.org In silico screening of potential starting materials for their human and environmental toxicity can further enhance the safety profile of the entire process. rsc.org

Another area of development is the use of safer and more environmentally benign reagents and solvents. For instance, the use of Diethylaminosulfur trifluoride (DAST) in dichloromethane (B109758) (DCM) has been shown to be an effective method for amide synthesis at room temperature, offering a workup-free procedure due to the volatility of the solvent and byproducts. acs.org However, the pursuit of even greener solvents remains a key objective.

Furthermore, research into one-pot synthesis methodologies, where multiple reaction steps are carried out in the same vessel, can improve efficiency and reduce waste. nih.gov Radical N-perfluoroalkylation followed by a defluorination pathway is one such approach that has been explored for fluorinated amide derivatives. nih.gov The adaptation and optimization of these general methods for the specific synthesis of this compound will be a significant focus of future research.

Table 1: Emerging Green Chemistry Approaches for Perfluorinated Amide Synthesis

ApproachPrinciplePotential Advantages for this compound Synthesis
Biocatalysis Use of enzymes (e.g., ancestral amide bond synthetases) to catalyze amide bond formation. rsc.orgHigh selectivity, mild reaction conditions, reduced waste, use of renewable catalysts. rsc.org
Safer Reagents Replacement of hazardous reagents with less toxic alternatives (e.g., DAST for some applications). acs.orgReduced risk to researchers and the environment, simplified handling and disposal. acs.org
Green Solvents Utilization of environmentally friendly solvents or solvent-free conditions.Minimized volatile organic compound (VOC) emissions, reduced environmental impact.
One-Pot Synthesis Combining multiple reaction steps into a single procedure. nih.govIncreased efficiency, reduced solvent use and waste generation, lower energy consumption. nih.gov

Innovative Technologies for Environmental Remediation of Perfluorinated Amide Contamination

The persistence of PFAS, including perfluorinated amides, in the environment necessitates the development of effective remediation technologies. mines.edunih.gov Current research is moving beyond traditional methods to more innovative and destructive techniques.

Established technologies for PFAS removal from water include adsorption onto granular activated carbon (GAC), ion exchange resins, and membrane filtration like reverse osmosis. youtube.comnih.gov While effective at capturing PFAS, these methods generate a concentrated waste stream that requires further treatment or disposal. nih.gov Future research will likely focus on optimizing these technologies for perfluorinated amides and developing cost-effective regeneration methods for the adsorbents.

A significant area of emerging research is the development of destructive technologies that can break the strong carbon-fluorine bond. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, are being actively investigated. redalyc.orgresearchgate.net Techniques such as plasma, sonochemical oxidation, and heterogeneous photocatalysis have shown promise for the degradation of PFAS. redalyc.orgresearchgate.net The application and tailoring of these AOPs to specifically target the molecular structure of this compound will be a key research frontier.

Additionally, advanced reduction processes (ARPs) that utilize hydrated electrons are being explored for the defluorination of PFAS. serdp-estcp.mil Combining AOPs and ARPs in a treatment train could offer a more comprehensive approach to the complete mineralization of these persistent compounds. serdp-estcp.mil

Bioremediation and phytoremediation, which use microorganisms and plants to degrade or accumulate contaminants, are also gaining attention as potentially sustainable and low-cost remediation strategies. nih.govnumberanalytics.com Identifying microbial strains or plant species capable of transforming or taking up this compound is a critical area for future investigation.

Table 2: Comparison of Innovative Remediation Technologies for Perfluorinated Amides

TechnologyMechanismAdvantagesResearch Challenges for this compound
Advanced Oxidation Processes (AOPs) Generation of highly reactive radicals to degrade contaminants. redalyc.orgPotential for complete destruction of the compound. redalyc.orgOptimizing process parameters, managing potential formation of toxic byproducts, high energy consumption. researchgate.net
Advanced Reduction Processes (ARPs) Use of hydrated electrons to break C-F bonds. serdp-estcp.milEffective for defluorination. serdp-estcp.milIntegration with other treatment processes, scalability, and cost-effectiveness. serdp-estcp.mil
Bioremediation Use of microorganisms to break down pollutants. numberanalytics.comPotentially sustainable and cost-effective. numberanalytics.comIdentifying effective microbial strains, understanding degradation pathways, slow process. nih.gov
Phytoremediation Use of plants to remove or degrade contaminants. nih.govLow-cost, aesthetically pleasing, and environmentally friendly. nih.govIdentifying suitable plant species, managing contaminated plant biomass, long timeframes.

Rational Design of Novel Materials Incorporating this compound

The unique properties of fluorinated compounds, such as high thermal and chemical stability, have made them valuable in a range of materials. nih.gov While specific applications of this compound in novel materials are not yet widely documented, its molecular structure suggests several potential avenues for research and development.

The presence of the perfluorinated ether moiety in this compound could impart a combination of flexibility and stability to polymers. This could be advantageous in the design of high-performance elastomers or coatings with enhanced resistance to harsh environments. Future research could focus on incorporating this amide as a monomer or an additive into various polymer backbones and evaluating the resulting material properties.

Furthermore, the amide group provides a site for further chemical modification, allowing for the "grafting" of this fluorinated side chain onto other molecules or surfaces. This could be exploited to create novel surfactants or surface-modifying agents. For example, materials treated with such compounds could exhibit enhanced oleophobicity and hydrophobicity, leading to applications in stain-resistant textiles, anti-fouling coatings for marine applications, or specialized coatings for microfluidic devices.

The rational design of these materials will rely heavily on computational modeling to predict how the incorporation of this compound will influence the bulk and surface properties of the final product. Experimental validation will then be crucial to confirm these predictions and to optimize the performance of these novel materials.

Interdisciplinary Research on Comprehensive Environmental Pathways and Impacts

A comprehensive understanding of the environmental fate and transport of this compound is essential for assessing its potential risks and developing effective management strategies. This requires an interdisciplinary approach, integrating chemistry, environmental science, and toxicology.

Future research will need to elucidate the complete environmental lifecycle of this compound. This includes investigating its partitioning in different environmental compartments such as soil, water, and air, as well as its potential for long-range transport. ny.govitrcweb.org Studies on the atmospheric oxidation of polyfluorinated amides have shown that they can act as precursors to perfluorinated carboxylic acids (PFCAs). acs.orgnih.gov Determining the atmospheric lifetime of this compound and identifying its degradation products is a critical research need. acs.orgnih.gov

The biotransformation and bioaccumulation potential of this compound in various organisms also require thorough investigation. While some research suggests that related GenX compounds may have lower bioaccumulation potential than long-chain PFAS, their toxicological profiles are still being actively studied. nih.govnih.gov Understanding how the amide functionality influences the uptake, metabolism, and potential toxicity of this molecule compared to its carboxylic acid analogue is a key question for future toxicological studies.

Collaborative research efforts, such as those fostered by interdisciplinary research centers, will be vital for tackling the complex questions surrounding the environmental pathways and impacts of this compound and other PFAS compounds. mines.edumdpi.com These collaborations can help to bridge the gaps between fundamental scientific understanding and the development of effective environmental policies and regulations. mdpi.com

Table 3: Key Research Questions for the Environmental Pathways of this compound

Research AreaKey Questions
Environmental Fate and Transport What are the partitioning coefficients (Koc, Kow) of the compound? Is it subject to long-range atmospheric transport? What are its primary degradation products in soil and water? ny.govitrcweb.org
Atmospheric Chemistry What is its atmospheric lifetime with respect to reaction with OH radicals? What are the products of its atmospheric oxidation? Does it contribute to the formation of PFCAs in the environment? acs.orgnih.gov
Biotransformation and Bioaccumulation Can microorganisms degrade or transform this compound? What is its potential for bioaccumulation in aquatic and terrestrial food webs?
Toxicology What are the potential toxicological effects of exposure to this compound? How does its toxicity compare to other PFAS, including its carboxylic acid analogue (GenX)? nih.govnih.gov

Q & A

Q. What safety protocols should be prioritized when handling Perfluoro(2-methyl-3-oxahexan)amide in laboratory settings?

Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks. Emergency eyewash stations and showers must be accessible. Storage should comply with corrosive liquid guidelines (UN Class 8, Packing Group II), and spills require neutralization with inert absorbents .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization of this compound?

  • FTIR Spectroscopy : Analyze amide II bands (1,500–1,600 cm⁻¹) to confirm secondary structure and avoid excipient interference common in amide I regions .
  • NMR : Use ¹⁹F NMR for fluorine-rich environments to resolve CF₃ and CF₂ groups.
  • LC-MS/MS : Quantify trace impurities using reverse-phase chromatography with electrospray ionization (ESI) in negative mode, optimized for perfluorinated compounds .

Q. How can researchers validate the purity of synthesized this compound?

Combine elemental analysis (C, F, N content) with orthogonal techniques:

  • Gas Chromatography (GC) : Detect volatile byproducts like fluorinated ethers.
  • Ion Chromatography : Quantify anionic impurities (e.g., sulfonates) using EPA Method 537.1 .

Advanced Research Questions

Q. What experimental strategies address contradictions between theoretical and observed degradation products of this compound derivatives?

Theoretical studies (e.g., M06-2X/CCSD(T) calculations) predict glycolaldehyde derivatives, while experiments detect glyoxal. To resolve this:

  • Conduct in situ FTIR or Raman spectroscopy to monitor intermediate species.
  • Test catalytic agents (e.g., NO₃ radicals) that may convert CFOCF₂OH to CFOCFO via wall reactions or photolysis .
  • Compare degradation pathways in controlled vs. ambient atmospheric conditions.

Q. What methodologies optimize the integration of this compound into fluoropolymer matrices for advanced material applications?

  • Surface Modification : Use plasma etching to enhance adhesion, followed by spin-coating with perfluoro acrylate additives to reduce surface energy (contact angle >110°) .
  • Curing Protocols : UV-nanoimprint lithography at 365 nm with 2% photoinitiator (e.g., Irgacure 651) ensures crosslinking without degrading fluorinated chains .

Q. How can researchers design robust environmental fate studies for this compound in aquatic systems?

  • Isotopic Labeling : Use ¹⁴C-labeled analogs to track biodegradation products via accelerator mass spectrometry (AMS).
  • Half-Life Determination : Expose samples to UV light (254 nm) and analyze degradation kinetics using LC-HRMS.
  • Sediment-Water Partitioning : Measure log Kₒₓ values via OECD 106 guidelines, accounting for pH-dependent solubility .

Notes for Methodological Rigor

  • Contradiction Resolution : For conflicting degradation data, employ ab initio dynamics simulations to model reaction pathways under varying O₂ concentrations .
  • Material Synthesis : Pre-purify monomers via fractional distillation to minimize telomerization byproducts in fluoropolymer synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.